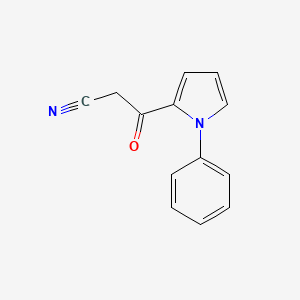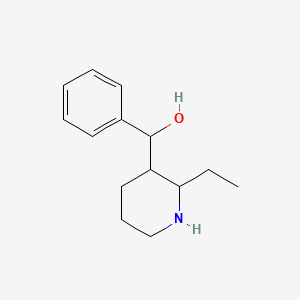
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide is a chemical compound with a molecular weight of 280.32 g/mol . This compound is known for its versatility and is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with formaldehyde and morpholine to form the intermediate compound, which is then reacted with chloroacetamide to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or other strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide can be compared with other similar compounds, such as:
2-Phenoxyacetamide: This compound shares a similar phenoxyacetamide structure but lacks the morpholino group, which may affect its reactivity and biological activity.
2-(4-Methoxyphenoxy)acetamide: This compound has a methoxy group at the para position, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-18-12-4-2-3-5-13(12)20-10-11-8-16(6-7-19-11)9-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17) |
Clé InChI |
YPTCXPIAAFSIEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2CN(CCO2)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11792548.png)

![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)




![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)


